Product packaging for Acetic acid;7-methoxyphenanthren-2-ol(Cat. No.:CAS No. 62672-60-0)

Acetic acid;7-methoxyphenanthren-2-ol

Cat. No.: B14516588
CAS No.: 62672-60-0
M. Wt: 284.31 g/mol
InChI Key: NNUBQDFROIHKDP-UHFFFAOYSA-N
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Description

Acetic acid;7-methoxyphenanthren-2-ol is a chemical compound with the molecular formula C17H16O4 . This molecular complex consists of a methoxyphenanthrol moiety, a structure of significant interest in organic and medicinal chemistry research, combined with acetic acid. While specific biological data for this exact compound is not fully detailed in the search results, related methoxy-substituted phenanthrene and naphthalene derivatives are prominent in scientific research. These analogues are frequently investigated as key synthetic intermediates in the development of active pharmaceutical ingredients (APIs) . For instance, similar structures are utilized in the synthesis of compounds like agomelatine and elacestrant , highlighting the value of the methoxyphenanthren core in drug discovery. Researchers value this compound for exploring new synthetic pathways, particularly in coupling reactions and molecular assembly, where palladium catalysts are often employed . As a supplier, we provide this chemical in high purity to ensure consistent and reliable results in your laboratory investigations. This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle the material appropriately, using personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O4 B14516588 Acetic acid;7-methoxyphenanthren-2-ol CAS No. 62672-60-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

62672-60-0

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

acetic acid;7-methoxyphenanthren-2-ol

InChI

InChI=1S/C15H12O2.C2H4O2/c1-17-13-5-7-15-11(9-13)3-2-10-8-12(16)4-6-14(10)15;1-2(3)4/h2-9,16H,1H3;1H3,(H,3,4)

InChI Key

NNUBQDFROIHKDP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.COC1=CC2=C(C=C1)C3=C(C=C2)C=C(C=C3)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Phenanthrene Acetates

Classical and Modern Strategies for Phenanthrene (B1679779) Core Construction

The assembly of the tricyclic phenanthrene system can be approached through several established synthetic routes, each offering distinct advantages in terms of starting materials and achievable substitution patterns.

Bardhan–Sengupta Phenanthrene Synthesis and its Adaptations

The Bardhan–Sengupta synthesis is a robust and unambiguous method for constructing the phenanthrene core, known for its regiospecificity which prevents the formation of isomers. quimicaorganica.org This classical method is highly convenient for creating the phenanthrene ring system. ias.ac.in The general strategy involves the cyclization of a 2-(β-phenylethyl)cyclohexanol derivative using an acidic catalyst like phosphorus pentoxide, followed by aromatization, typically through selenium dehydrogenation. quimicaorganica.orgias.ac.in

The synthesis begins with the condensation of a β-phenylethyl bromide with an ethyl cyclohexanone-2-carboxylate derivative. ias.ac.in For a target molecule like 7-methoxyphenanthren-2-ol, a suitably substituted phenylethyl bromide would be required. The resulting ketoester undergoes hydrolysis, decarboxylation, and reduction to yield the key cyclohexanol (B46403) intermediate. ias.ac.in The crucial cyclodehydration step is then carried out, followed by heating with selenium to achieve aromatization of the newly formed ring system. quimicaorganica.orgias.ac.in Modifications to this synthesis have been developed to avoid potential side reactions, such as spirane formation, and to handle troublesome hydrolysis steps. acs.org

Table 1: Key Stages of the Bardhan-Sengupta Synthesis

Step Reaction Reagents Purpose
1 Condensation β-phenylethyl bromide, Ethyl cyclohexanone-2-carboxylate Forms the basic carbon skeleton
2 Hydrolysis & Decarboxylation Base, then Acid Removes the ester group
3 Reduction Sodium in moist ether Converts ketone to alcohol
4 Cyclodehydration P₂O₅ or Polyphosphoric acid Closes the third ring

Haworth Phenanthrene Synthesis and its Variants

The Haworth synthesis is another cornerstone method for building phenanthrene structures, typically starting from naphthalene (B1677914) and succinic anhydride. quimicaorganica.orgchemistry-online.com This multi-step process relies on Friedel-Crafts acylation reactions to construct the third ring. chemistry-online.comquora.com The initial step is the acylation of naphthalene with succinic anhydride, which, depending on reaction conditions, can yield different isomers. quimicaorganica.org To favor substitution at the 2-position of naphthalene, the reaction is typically conducted at temperatures above 60 °C. quimicaorganica.org

The resulting keto-acid is then subjected to a reduction, commonly a Clemmensen or Wolff-Kishner reduction, to deoxygenate the ketone. quora.com A subsequent intramolecular Friedel-Crafts reaction (cyclization) forms a new six-membered ring, which is then aromatized, often via dehydrogenation, to yield the final phenanthrene product. quora.com A drawback of the Haworth method is that the final cyclization step can sometimes lack selectivity, leading to isomeric products. quimicaorganica.org

Photochemical Cyclization of Stilbenes for Phenanthrene Scaffold Assembly

A powerful and direct method for assembling the phenanthrene scaffold is the photochemical cyclization of stilbenes, often referred to as the Mallory reaction. nih.govrsc.org This reaction proceeds via an electrocyclic ring-closure of the cis-stilbene (B147466) isomer upon irradiation with UV light. nih.govresearchtrends.net The initial product is a transient trans-4a,4b-dihydrophenanthrene (DHP) intermediate. rsc.orgnih.gov

In the presence of an oxidizing agent, this unstable DHP is readily converted to the stable, aromatic phenanthrene. nih.govresearchtrends.net Commonly used oxidants include iodine and oxygen. nih.govrsc.org The reaction can be initiated from either cis- or trans-stilbene, as photochemical conditions promote rapid isomerization between the two, although only the cis-isomer undergoes the cyclization step. nih.govresearchtrends.net This method is compatible with a wide array of substituents, including methoxy (B1213986) groups, making it a versatile tool for synthesizing diverse phenanthrene derivatives. nih.govhelsinki.fi The efficiency of the reaction can be influenced by the concentration of the oxidant and the reaction conditions. nih.gov

Table 2: Steps in Photochemical Stilbene Cyclization

Step Process Key Features
1 trans-cis Isomerization Induced by UV light; reversible.
2 Electrocyclic Ring Closure cis-Stilbene cyclizes to trans-4a,4b-dihydrophenanthrene (DHP).

Strategies for Functionalization of the Phenanthrene Core

Once the phenanthrene nucleus is constructed, its periphery can be modified to introduce or alter functional groups. These transformations are key to synthesizing specific derivatives like Acetic acid;7-methoxyphenanthren-2-ol.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org In phenanthrene, the positions of substitution are influenced by both the inherent reactivity of the phenanthrene nucleus and the directing effects of existing substituents. The phenanthrene system does not have uniform reactivity at all positions.

For a substrate like 7-methoxyphenanthren-2-ol, the electron-donating methoxy and hydroxyl groups are powerful activating substituents. wikipedia.org They direct incoming electrophiles primarily to the ortho and para positions. lkouniv.ac.in This allows for controlled introduction of functional groups such as nitro (-NO₂), halogen (-Br, -Cl), and sulfonyl (-SO₃H) groups through reactions like nitration, halogenation, and sulfonation, respectively. wikipedia.orgyoutube.com The specific outcome of these reactions would depend on the interplay of the directing effects of both the C2 and C7 substituents.

Organometallic Coupling Reactions for Phenanthrene Derivatization

Modern organic synthesis heavily relies on organometallic cross-coupling reactions to form carbon-carbon bonds. quimicaorganica.org These reactions are invaluable for the derivatization of a pre-formed phenanthrene core, which can be halogenated to provide a handle for coupling.

Suzuki–Miyaura Coupling: This versatile palladium-catalyzed reaction couples an organoboron compound (like a boronic acid) with an organic halide. organic-chemistry.orgrsc.org A bromophenanthrene derivative could be coupled with a variety of boronic acids to introduce alkyl, alkenyl, or aryl groups. organic-chemistry.org The reaction requires a palladium catalyst and a base to activate the boronic acid. organic-chemistry.orgyoutube.com

Heck Reaction: The Heck reaction is another palladium-catalyzed method that forms a C-C bond between an aryl or vinyl halide and an alkene. organic-chemistry.orglibretexts.org This would allow for the introduction of vinyl-type substituents onto a halogenated phenanthrene ring. masterorganicchemistry.com

Ullmann Coupling: This classic reaction involves the copper-mediated coupling of two aryl halides to form a biaryl. While traditionally requiring harsh conditions, modern variants have improved its scope. quimicaorganica.org

McMurry Reaction: While often used to construct ring systems via intramolecular coupling of two carbonyl groups, it can also be considered in the broader context of C-C bond formation. quimicaorganica.org

These coupling reactions provide powerful tools for elaborating the phenanthrene skeleton, enabling the synthesis of complex derivatives from simpler, functionalized precursors. quimicaorganica.orgresearchgate.net

Table 3: Overview of Organometallic Coupling Reactions for Phenanthrene Functionalization

Reaction Coupling Partners Metal Catalyst Key Feature
Suzuki Aryl/Vinyl Halide + Organoboron Palladium Highly versatile, tolerant of many functional groups. organic-chemistry.orgresearchgate.net
Heck Aryl/Vinyl Halide + Alkene Palladium Forms a new C-C bond at the alkene position. organic-chemistry.orgnih.gov

| Ullmann | 2 x Aryl Halide | Copper | Classic method for biaryl synthesis. quimicaorganica.org |

Biosynthetic Pathways and Biotransformation Studies of Phenanthrene Derivatives

Elucidation of Biosynthetic Routes to Natural Phenanthrenoids (e.g., Polyketide Pathway)

Natural phenanthrenoids, a class of compounds featuring a phenanthrene (B1679779) backbone, are predominantly found in the plant kingdom, particularly in orchids (Orchidaceae), as well as in some liverworts. wikipedia.org The biosynthesis of many of these plant-derived polyketides is catalyzed by type III polyketide synthases (PKSs). nih.gov These enzymes facilitate a condensation reaction, combining a CoA-linked starter molecule with several extender units, typically malonyl-CoA, to form the fundamental polyketide scaffold. nih.gov

The biosynthesis is modular, with the genes responsible for the pathways often clustered together in the genome. nih.gov The process begins with the selection and loading of a starter unit onto the PKS. nih.gov Subsequent steps involve the iterative addition of acyl-CoA monomers, with each addition and subsequent reduction cycle being controlled by a series of domains within the PKS enzyme complex. nih.gov This modular nature allows for the generation of significant structural diversity from a limited set of building blocks. tib.eu For instance, engineering the shikimate pathway in microbial hosts can increase the supply of aromatic amino acids, which serve as precursors for the CoA-linked starter molecules, thereby enhancing polyketide production. nih.gov

Microbial Biotransformation of Phenanthrenes

Microorganisms have evolved sophisticated enzymatic systems to utilize phenanthrene, a simple three-ring polycyclic aromatic hydrocarbon (PAH), as a source of carbon and energy. This biotransformation is a key process in the environmental degradation of PAHs.

In bacteria, the initial step in phenanthrene degradation typically involves a dioxygenase enzyme. This enzyme incorporates both atoms of molecular oxygen into the phenanthrene ring, leading to the formation of a cis-dihydrodiol. nih.gov For example, soil pseudomonads are known to oxidize phenanthrene through trans-3,4-dihydro-3,4-dihydroxyphenanthrene to 3,4-dihydroxyphenanthrene, which then undergoes ring cleavage. nih.govnih.gov

The degradation can proceed through different routes. Some bacteria, like Arthrobacter sulphureus RKJ4 and Pseudomonas sp. DLC-P11, degrade phenanthrene via intermediates such as 1-hydroxy-2-naphthoic acid and o-phthalic acid. nih.gov The dioxygenase-mediated attack can occur at different positions on the phenanthrene molecule. Attack at the C-1 and C-2 positions or the C-3 and C-4 positions leads to the formation of corresponding dihydrodiols, which are further metabolized through intermediates like 1-hydroxy-2-naphthoic acid. asm.org An iron-dependent oxygenase, catechol 2,3-oxygenase, is often responsible for the subsequent cleavage of the aromatic ring. nih.govnih.gov

The table below summarizes the metabolic pathways in selected bacterial strains.

Bacterial StrainKey Enzymes/ProcessPrimary MetabolitesReference
Pseudomonas sp.Dioxygenase, Catechol 2,3-oxygenasetrans-3,4-dihydro-3,4-dihydroxyphenanthrene, 3,4-dihydroxyphenanthrene, 1-hydroxy-2-naphthoic acid nih.gov, nih.gov
Arthrobacter sp. K3DioxygenaseWide range of intermediates nih.gov, researchgate.net
Brevibacterium sp. HL4Dioxygenase1-hydroxy-2-naphthoic acid, 1-naphthol, salicylic (B10762653) acid nih.gov
Rhodococcus rhodnii 135Monooxygenase3-hydroxyphenanthrene nih.gov, researchgate.net

Fungi, particularly white-rot fungi, employ a different primary strategy for phenanthrene oxidation. The process is often initiated by intracellular cytochrome P-450 (CYP) monooxygenases. researchgate.netplos.org These enzymes introduce a single oxygen atom into the phenanthrene molecule, forming an unstable arene oxide intermediate. researchgate.net This intermediate can then be enzymatically hydrated by epoxide hydrolase to form a trans-dihydrodiol, such as phenanthrene trans-9,10-dihydrodiol. nih.govasm.org

The white-rot fungus Pleurotus ostreatus utilizes both cytochrome P-450 monooxygenase and epoxide hydrolase in the initial phase I oxidation of phenanthrene. nih.govasm.org Similarly, Phanerochaete chrysosporium metabolizes phenanthrene to various products, including trans-3,4- and trans-9,10-dihydrodiols, as well as several phenanthrols, under non-ligninolytic conditions, indicating the involvement of P450 enzymes. asm.orgresearchgate.net In some cases, extracellular ligninolytic enzymes like manganese peroxidase can also play a role in subsequent degradation steps. researchgate.net

Characterization of Phenanthrene Metabolites (e.g., Dihydrodiols, Phenanthrols, Ring-fission Products)

The biotransformation of phenanthrene by microorganisms results in a variety of metabolites. The specific products formed depend on the organism and the enzymatic pathway employed.

Dihydrodiols: These are common initial products in both bacterial and fungal pathways. Bacteria typically form cis-dihydrodiols, while fungi produce trans-dihydrodiols. nih.govnih.gov Key examples include phenanthrene-1,2-dihydrodiol and phenanthrene-3,4-dihydrodiol. nih.gov

Phenanthrols (Hydroxyphenanthrenes): These phenolic metabolites are formed through the rearrangement of arene oxide intermediates or further metabolism of dihydrodiols. researchgate.net In studies with the fungus P. chrysosporium, 3-, 4-, and 9-phenanthrols have been identified. asm.org The bacterium Rhodococcus rhodnii 135 uniquely produces 3-hydroxyphenanthrene as its sole product. nih.govresearchgate.net

Ring-fission Products: Following the formation of dihydroxylated intermediates (catechols), the aromatic ring is cleaved by dioxygenase enzymes. This leads to the formation of aliphatic carboxylic acids. A common ring-fission product is 2,2'-diphenic acid, which can be formed from the ortho-cleavage of the ring in phenanthrene-9,10-diol. nih.govresearchgate.net Other downstream products can include o-phthalic acid, protocatechuic acid, and salicylic acid. nih.govnih.govresearchgate.net

The following table details some of the characterized metabolites from phenanthrene biotransformation.

Metabolite ClassSpecific ExamplesPrecursor/PathwayReference
DihydrodiolsPhenanthrene trans-9,10-dihydrodiol, Phenanthrene-3,4-dihydrodiolArene oxide hydration (fungal), Dioxygenase action (bacterial) nih.gov, asm.org, nih.gov
Phenanthrols1-Hydroxyphenanthrene, 3-Hydroxyphenanthrene, 9-PhenanthrolArene oxide rearrangement, further metabolism nih.gov, asm.org, researchgate.net
Naphthoic Acids1-Hydroxy-2-naphthoic acidMetabolism of dihydrodiols nih.gov, nih.gov
Ring-Fission Products2,2'-Diphenic acid, o-Phthalic acid, Salicylic acidCleavage of dihydroxyphenanthrene/catechol nih.gov, researchgate.net, nih.gov

Enzymology of Phenanthrene Biotransformation (e.g., Involvement of UDP-glucuronyltransferase, Glycosyltransferase, Aryl-sulfotransferase)

The enzymatic machinery for phenanthrene biotransformation can be categorized into two main phases, analogous to xenobiotic metabolism in higher organisms.

Phase I Metabolism: This phase involves the initial oxidation of the phenanthrene ring.

Cytochrome P-450 Monooxygenases (CYPs): These heme-containing enzymes are central to fungal metabolism of phenanthrene, catalyzing the initial epoxidation. plos.orgnih.gov

Dioxygenases: Predominant in bacteria, these enzymes incorporate two oxygen atoms to form dihydrodiols. researchgate.net

Epoxide Hydrolase (EH): This enzyme is crucial in fungal pathways, where it hydrates the CYP-generated epoxide to a trans-dihydrodiol. nih.govasm.org Its activity has been measured in mycelial extracts of P. ostreatus. nih.govasm.org

Phase II Metabolism: This phase involves the conjugation of the oxidized metabolites with endogenous molecules to increase their water solubility and facilitate their removal.

UDP-glucuronyltransferase (UGT) and UDP-glycosyltransferase (UGT): These enzymes catalyze the attachment of glucuronic acid or glucose, respectively, to hydroxylated phenanthrene metabolites. Microsomal UGT activities have been detected in fungi like P. ostreatus. nih.govasm.orgnih.gov

Aryl-sulfotransferase (SULT): This enzyme transfers a sulfonate group to phenolic metabolites. Its activity has also been identified in the microsomal fractions of P. ostreatus. nih.govasm.orgnih.gov

Glutathione S-transferase (GST): This enzyme conjugates metabolites with glutathione. It has been detected in the cytosolic fraction of P. ostreatus. nih.govnih.gov

Interestingly, while the enzymes for phase II conjugation are present in fungi like P. ostreatus, studies have shown that conjugation reactions may not be a major route for the elimination of hydroxylated phenanthrene in this species, suggesting that further degradation via ring cleavage is the predominant fate. nih.govasm.org

The table below presents enzyme activities measured in the white-rot fungus Pleurotus ostreatus. nih.govasm.org

EnzymeCellular FractionSpecific Activity (nmol min⁻¹ mg⁻¹ protein)Reference
Cytochrome P-450Cytosolic0.16 nih.gov, asm.org
Cytochrome P-450Microsomal0.38 nih.gov, asm.org
Epoxide HydrolaseCytosolic0.50 nih.gov, asm.org
Epoxide HydrolaseMicrosomal0.41 nih.gov, asm.org
Glutathione S-transferaseCytosolic4.16 nih.gov, asm.org
Aryl-sulfotransferaseMicrosomal2.14 nih.gov, asm.org
UDP-glucuronyltransferaseMicrosomal4.25 nih.gov, asm.org
UDP-glycosyltransferaseMicrosomal4.21 nih.gov, asm.org

Structure Activity Relationship Sar Studies of Phenanthrene Acetates and Analogues

Influence of Substituent Position and Electronic Properties on Molecular Interactions

The position and electronic nature of substituents on the phenanthrene (B1679779) core are critical determinants of biological activity. The phenanthrene skeleton, a polycyclic aromatic hydrocarbon, provides a planar structure that can intercalate with DNA, a mechanism of action for some cytotoxic phenanthrene derivatives. nih.gov The specific placement of functional groups on this scaffold dictates the molecule's interaction with biological targets.

The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, significantly influence the molecule's reactivity and binding affinity. For instance, studies on various phenanthrene derivatives have shown that the presence of electron-donating groups like methoxy (B1213986) (-OCH3) and hydroxyl (-OH) can enhance certain biological activities. nih.gov Conversely, electron-withdrawing groups can also modulate activity, sometimes in a different manner. researchgate.net Theoretical studies using methods like density functional theory (DFT) have been employed to calculate the electronic structure of phenanthrene compounds and investigate the effect of substituents on their electronic properties. yu.edu.jo These computational approaches help in understanding how substituents alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects the molecule's reactivity and interaction with biological macromolecules. yu.edu.jo

Correlations Between Functional Groups and Biological Activity Profiles

The functional groups attached to the phenanthrene nucleus are directly correlated with the biological activity profile of the molecule. The methoxy and acetate (B1210297) groups in Acetic acid;7-methoxyphenanthren-2-ol are expected to significantly influence its pharmacological effects.

The methoxy group is a common substituent in many biologically active natural products. nih.gov It can participate in hydrogen bonding and can influence the lipophilicity of the molecule, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties. The antioxidant capacity of phenanthrenes, for instance, has been linked to the number and position of phenolic hydroxyl and methoxy groups. tandfonline.com

The acetate group, an ester, can be susceptible to hydrolysis by esterases in the body, potentially releasing the corresponding phenol (B47542) (7-methoxyphenanthren-2-ol). This biotransformation can be a crucial aspect of the compound's mechanism of action, where the acetate acts as a prodrug moiety to improve bioavailability. The presence of an ester functionality in other phenanthrene derivatives has been shown to lead to potent cytotoxicity. academie-sciences.fr

Table 1: Influence of Functional Groups on the Biological Activity of Phenanthrene Analogs

Functional Group Potential Influence on Biological Activity References
Methoxy (-OCH3) Can enhance antioxidant and cytotoxic activities; influences lipophilicity and ADME properties. nih.govtandfonline.com
Acetate (-OCOCH3) May act as a prodrug moiety, being hydrolyzed to a more active hydroxyl group; can contribute to cytotoxicity. academie-sciences.frnih.gov
Hydroxyl (-OH) Often crucial for antioxidant activity and can participate in hydrogen bonding with biological targets. tandfonline.comnih.gov
Alkyl Chains Can shift metabolism from the aromatic ring to the alkyl side chain, potentially altering mutagenicity. nih.gov

Pharmacophore Modeling and Computational Approaches for Activity Prediction

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological activity. dergipark.org.tr For phenanthrene derivatives, pharmacophore models have been developed to predict their cytotoxic activity. These models typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govnih.gov

A pharmacophore model for cytotoxic phenanthrenes, for example, identified three hydrogen bond acceptors and one hydrophobic feature as essential for activity against a breast cancer cell line. nih.govnih.gov In this model, the oxygen atoms of methoxy and carbonyl groups were found to be critical hydrogen bond acceptors. nih.govnih.gov Such models can be used to virtually screen large libraries of compounds to identify new potential drug candidates. dovepress.com

Besides pharmacophore modeling, other computational approaches are also employed to predict the activity of phenanthrene derivatives. nih.gov Molecular docking studies, for instance, can predict the binding affinity and interaction patterns of these molecules with specific protein targets. academie-sciences.fr Density-functional theory (DFT) calculations are used to understand the electronic properties and reactivity of these compounds. nih.govicm.edu.pl These computational methods provide valuable insights that can guide the synthesis of new analogues with improved activity. nih.gov

For this compound, a pharmacophore model would likely map the methoxy group and the carbonyl oxygen of the acetate group as hydrogen bond acceptors, and the phenanthrene core as a hydrophobic and aromatic feature. Computational studies could further elucidate its potential biological targets and predict its metabolic fate.

Table 2: Key Features in a Pharmacophore Model for Cytotoxic Phenanthrenes

Pharmacophore Feature Corresponding Chemical Group Importance References
Hydrogen Bond Acceptor (HBA) Oxygen of a methoxy group, carbonyl oxygen of an acetate/ester group Essential for interaction with biological targets. nih.govnih.gov
Hydrophobic (HYD) The three-ring phenanthrene core Provides a crucial anchor for binding. nih.govnih.gov
Aromatic Ring (AR) The phenanthrene ring system Can be involved in π-π stacking interactions with the target. nih.govnih.gov

Stereochemical Considerations in Phenanthrene Derivative Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a pivotal role in the biological activity of drugs. nih.gov Chiral molecules and their mirror images (enantiomers) can exhibit significantly different pharmacological and toxicological properties because biological systems, such as enzymes and receptors, are themselves chiral. nih.govmdpi.com

While the core phenanthrene structure is planar, the introduction of certain substituents or modifications to the ring system can create chiral centers. For many classes of compounds, the biological activity resides primarily in one enantiomer, while the other may be less active or even contribute to undesirable side effects. mdpi.com

In the context of phenanthrene derivatives, while not all are chiral, stereochemistry becomes a critical factor in certain subclasses, such as those with chiral side chains or those that can exist as atropisomers. For nature-inspired compounds, it has been shown that stereochemistry can significantly affect not only the binding to a biological target but also the uptake of the molecule into cells. mdpi.comnih.gov For instance, the antimalarial activity of certain compounds was found to be significantly different between stereoisomers, suggesting a stereoselective uptake mechanism. nih.gov

For this compound, which is achiral, stereochemical considerations are not directly applicable to the molecule itself. However, in the broader context of designing new phenanthrene-based drugs, the potential for introducing chirality to enhance activity or selectivity is an important strategy in medicinal chemistry. The principles learned from stereoselective activities in other compound classes can inform the future development of more potent and specific phenanthrene derivatives. mdpi.comnih.gov

Mechanistic Investigations of Cellular and Molecular Interactions of Phenanthrene Acetates

Analysis of Molecular Targets and Binding Mechanisms (e.g., Enzyme and Receptor Interactions)

Phenanthrene (B1679779) derivatives have been shown to interact with a variety of molecular targets, leading to their observed biological effects, which are predominantly cytotoxic against cancer cell lines. academie-sciences.frnih.gov The nature and position of substituents on the phenanthrene skeleton significantly influence these interactions and the resulting biological activity. academie-sciences.fr

Molecular docking studies have been employed to identify potential protein targets for cytotoxic phenanthrene derivatives. For instance, methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate and methyl 8-methyldibenzo[a,c]phenazine-3-carboxylate demonstrated strong binding affinities for several key proteins involved in cancer cell growth and proliferation. The highest affinity was observed for B-Raf proto-oncogene serine/threonine-protein kinase, with binding energies of -9.8 Kcal/mol and -11.1 Kcal/mol, respectively. academie-sciences.fr This suggests that some phenanthrene derivatives may exert their cytotoxic effects by inhibiting crucial signaling pathways that direct cell growth. academie-sciences.fr

Furthermore, a pharmacophore model developed for a series of cytotoxic 3-methoxy-1,4-phenanthrenequinones identified key structural features essential for their activity. This model includes three hydrogen bond acceptors and one hydrophobic feature. nih.gov The presence of an oxygen atom in a hydroxyl group or a carbonyl group in an acetate (B1210297) functionality was found to be a critical feature for the cytotoxic properties of these compounds, highlighting the importance of specific functional groups in mediating interactions with molecular targets. nih.gov

The following table summarizes the binding affinities of two exemplary phenanthrene derivatives with various protein targets, as determined by molecular docking studies. academie-sciences.fr

Target ProteinDerivative D-1 Binding Energy (Kcal/mol)Derivative D-2 Binding Energy (Kcal/mol)
B-Raf proto-oncogene serine/threonine-protein kinase-9.8-11.1
Mitogen-activated protein kinase 1-9.3-10.2
Epidermal growth factor receptor-9.1-9.8
Vascular endothelial growth factor receptor 2-8.9-9.5
Phosphoinositide 3-kinase-8.7-9.3
Cyclin-dependent kinase 2-8.5-9.2
DNA topoisomerase I-8.4-9.2
B-cell lymphoma 2-8.3-9.2
Data derived from a molecular docking study on methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate (D-1) and methyl 8-methyldibenzo[a,c]phenazine-3-carboxylate (D-2).

Interference with Cellular Processes (e.g., DNA replication, Apoptosis Induction)

Phenanthrene derivatives have been shown to interfere with fundamental cellular processes, most notably by inducing apoptosis (programmed cell death) in cancer cells. nih.govnih.gov This pro-apoptotic activity is a key mechanism behind their cytotoxic effects.

One of the primary pathways through which phenanthrenes induce apoptosis is the regulation of the Bcl-2 family of proteins. nih.gov For example, a novel phenanthrene compound isolated from Bletilla striata was found to promote apoptosis in A549 lung cancer cells by significantly decreasing the levels of the anti-apoptotic protein Bcl-2 and increasing the levels of the pro-apoptotic protein Bax. nih.gov This shift in the Bcl-2/Bax ratio is a critical event that leads to the activation of the apoptotic cascade. nih.gov

Another study on the effects of phenanthrene on primary hepatocytes revealed that it induces apoptosis through the intrinsic pathway, which is characterized by a decrease in the mitochondrial membrane potential. nih.govsci-hub.se This disruption of mitochondrial function leads to the activation of caspase-9 and caspase-3, key executioner enzymes in the apoptotic process. nih.govsci-hub.se

In addition to apoptosis, polycyclic aromatic hydrocarbons (PAHs), the class of compounds to which phenanthrenes belong, are known to cause DNA damage. nih.govwikipedia.org The formation of DNA adducts by reactive metabolites of PAHs can interfere with DNA replication and transcription. nih.govnih.gov If this damage is not repaired by cellular mechanisms such as nucleotide excision repair (NER) or base excision repair (BER), it can lead to mutations and potentially carcinogenesis. nih.govscispace.com However, the DNA mismatch repair (MMR) system can also act as a sensor for DNA damage caused by some PAH derivatives, promoting apoptosis in damaged cells to prevent mutagenesis. nih.gov

The table below outlines the effects of a phenanthrene derivative from Bletilla striata on key apoptotic proteins in A549 cells. nih.gov

Treatment Concentration (μM)Relative Bcl-2 Protein LevelRelative Bax Protein LevelBcl-2/Bax Ratio
Control1.001.001.00
3.130.751.100.68
6.250.501.500.33
12.50.251.800.14
Data represents the dose-dependent effect of the phenanthrene compound on apoptotic regulatory proteins.

Studies on Specific Enzyme Inhibition (e.g., Topoisomerase II Inhibition)

A significant mechanism of action for several cytotoxic phenanthrene derivatives is the inhibition of topoisomerase II. nih.govresearchgate.net Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. nih.gov Inhibitors of this enzyme, often referred to as topoisomerase II poisons, stabilize the transient enzyme-DNA cleavage complex, leading to double-strand breaks in the DNA and ultimately cell death. nih.govmdpi.comoncohemakey.com

A study on 3-methoxy-1,4-phenanthrenequinones, including calanquinone A and denbinobin, suggested through computational modeling that these compounds may act as topoisomerase II inhibitors. nih.gov Denbinobin, a phenanthrene quinone isolated from Dendrobium nobile, has been shown to exert its cytotoxic activity through various mechanisms, including the inhibition of topoisomerase II. researchgate.net Another example is phenanthriplatin, a monofunctional platinum agent with a phenanthridine (B189435) ligand, which has been demonstrated to act as a topoisomerase II poison. nih.gov

The inhibitory activity of these compounds is distinct from that of DNA intercalators, which is another class of topoisomerase II poisons. nih.gov Instead of inserting themselves between DNA base pairs, some phenanthrene-based inhibitors are thought to act by preventing the religation of the DNA strands after they have been cleaved by the enzyme. nih.gov

Mechanistic Aspects of Nucleophilic Ring Opening and Protonation in Related Phenanthrene Imines

The reactivity of the phenanthrene nucleus can be explored through the chemistry of its derivatives, such as phenanthrene imines. Studies on phenanthrene 9,10-imine have provided insights into its reactions with nucleophiles, which can lead to either preservation or opening of the aziridine (B145994) ring. epa.gov

The reaction of phenanthrene 9,10-imine with nucleophiles is influenced by the reaction conditions. For instance, in the presence of certain phase transfer catalysts, N-alkylation can occur while preserving the three-membered aziridine ring. epa.gov However, other catalysts can promote nucleophilic substitution that results in the cleavage of the ring. epa.gov

For example, the reaction of phenanthrene 9,10-imine with aqueous sodium azide (B81097) leads to the formation of trans-10-azido-9,10-dihydro-9-phenanthrenamine, a product of nucleophilic ring opening. epa.gov The electrophilicity of imines can be enhanced by protonation of the imine nitrogen, which generates a highly reactive iminium cation. nih.gov This increased reactivity facilitates nucleophilic attack at the carbon center of the imine. nih.gov The study of such reactions provides a basis for understanding the potential chemical interactions of phenanthrene derivatives within a biological system, where they may encounter various nucleophilic species.

Advanced Analytical Methodologies for Phenanthrene Acetates

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating and quantifying specific compounds within complex mixtures. For phenanthrene (B1679779) acetates, techniques such as HPLC, GC-MS, and LC-HESI-MS/MS offer varying degrees of sensitivity and specificity, tailored to different analytical objectives.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a robust and widely used technique for the analysis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. hplc.euuci.edu The separation is typically achieved using a reversed-phase column, such as a C18 column, where the nonpolar stationary phase effectively retains the aromatic analyte. uci.eduscience.gov A gradient elution system, commonly employing a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, is used to separate compounds with different polarities. researchgate.net

The quantification of Acetic acid;7-methoxyphenanthren-2-ol relies on its ability to absorb UV light, a characteristic feature of the phenanthrene ring system. hplc.euresearchgate.net The detector is set to a wavelength where the compound exhibits maximum absorbance, ensuring high sensitivity. nih.gov For phenanthrene and its derivatives, detection wavelengths are often set around 254 nm or 280 nm. hplc.euresearchgate.net The concentration of the analyte in a sample is determined by comparing its peak area to that of a calibration curve constructed from standards of known concentrations. science.gov While effective, the sensitivity of HPLC-UV can be lower compared to mass spectrometry-based methods, particularly for trace-level detection. nih.gov

Table 1: Representative HPLC-UV Parameters for Phenanthrene Acetate (B1210297) Analysis

Parameter Typical Value/Condition Purpose
Column C18 (e.g., 4.6 x 250 mm, 5 µm) Separation based on hydrophobicity
Mobile Phase Gradient of Acetonitrile and Water Elution of analytes from the column
Flow Rate 1.0 mL/min Controls retention time and resolution
Detection Wavelength 254 nm or 280 nm Quantifies the analyte based on UV absorbance
Injection Volume 20 µL Introduction of the sample into the system

| Retention Time | Compound-specific (e.g., 5-15 min) | Time taken for the analyte to elute |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds, making it highly suitable for metabolite profiling. gcms.czresearchgate.net In the context of this compound, GC-MS can be used to identify its metabolites in biological samples. nih.gov Phenanthrene and its derivatives are known to undergo metabolic transformations, such as hydroxylation and quinone formation. researchgate.net

Prior to analysis, samples containing metabolites often require extraction and derivatization to increase their volatility and thermal stability. gcms.cznih.gov Silylation is a common derivatization technique for compounds containing hydroxyl groups. The separated components are then introduced into the mass spectrometer, which serves as a detector. It ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound that acts as a chemical fingerprint. researchgate.netresearchgate.net By comparing these spectra to spectral libraries, metabolites can be identified. researchgate.net

Table 2: Potential Metabolites of 7-methoxyphenanthren-2-ol and GC-MS Signatures

Potential Metabolite Metabolic Transformation Derivatization for GC-MS Expected Mass Spectral Feature
Phenanthrene-2,7-diol O-demethylation Silylation of hydroxyl groups Molecular ion peak corresponding to the disilylated derivative
Hydroxymethoxyphenanthrenol Ring Hydroxylation Silylation of hydroxyl groups Molecular ion peak corresponding to the disilylated derivative

Liquid Chromatography-Heated Electrospray Ionization-Tandem Mass Spectrometry (LC-HESI-MS/MS) for Trace Analysis

For the detection of minute quantities of this compound or its metabolites, Liquid Chromatography-Heated Electrospray Ionization-Tandem Mass Spectrometry (LC-HESI-MS/MS) is the method of choice. nih.gov This technique offers exceptional sensitivity and selectivity, making it ideal for analyzing complex biological or environmental samples. nih.gov

The process begins with the separation of the target analyte by LC. The eluent is then introduced into the HESI source, which uses heat and a high voltage to create fine, charged droplets, ultimately generating gas-phase ions from the analyte molecules. researchgate.net These ions are then guided into a tandem mass spectrometer. In MS/MS, a specific precursor ion corresponding to the analyte is selected, fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances detection limits, allowing for reliable quantification at very low concentrations. nih.govual.es

Table 3: Illustrative LC-HESI-MS/MS Parameters for Trace Analysis

Parameter Description
Ionization Mode Heated Electrospray Ionization (HESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z corresponding to the molecular ion [M+H]+ or [M-H]-
Product Ion (Q3) m/z of a specific fragment ion after collision-induced dissociation
Collision Energy Optimized voltage to induce fragmentation

| Limit of Quantification | Typically in the low ng/mL to pg/mL range |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of molecules. NMR spectroscopy provides detailed information about the atomic connectivity, while mass spectrometry reveals the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H and 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. researchgate.net Through 1H (proton) and 13C (carbon-13) NMR, the chemical environment of each hydrogen and carbon atom in the molecule can be mapped out. scielo.br

For this compound, the 1H NMR spectrum would display characteristic signals for the protons on the phenanthrene skeleton, a singlet for the methoxy (B1213986) (-OCH3) group, and a singlet for the acetyl (-COCH3) group. chemicalbook.comchemicalbook.com The specific chemical shifts and splitting patterns of the aromatic protons are crucial for confirming the substitution pattern on the phenanthrene rings. keralapsc.gov.in

The 13C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. researchgate.netscielo.br This includes the carbons of the phenanthrene core, the methoxy carbon, and the two carbons of the acetate group (carbonyl and methyl). Together, 1H and 13C NMR data allow for the unambiguous confirmation of the compound's structure. beilstein-journals.org

Table 4: Predicted NMR Chemical Shifts (δ) in ppm for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
1H ~7.0 - 8.5 Multiplets, Doublets Aromatic protons on the phenanthrene core
1H ~3.9 Singlet Methoxy (-OCH3) protons
1H ~2.3 Singlet Acetyl (CH3CO-) protons
13C ~110 - 150 - Aromatic and substituent-bearing carbons
13C ~169 - Acetyl carbonyl (C=O) carbon
13C ~55 - Methoxy (-OCH3) carbon

| 13C | ~21 | - | Acetyl methyl (CH3-) carbon |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern. slideshare.net High-resolution mass spectrometry can provide the exact mass, which helps in confirming the molecular formula.

When this compound is analyzed by MS, typically using electron ionization (EI), it will produce a molecular ion (M+) peak corresponding to its molecular weight. researchgate.net This molecular ion can then undergo fragmentation, breaking apart in a predictable manner. libretexts.org A common and diagnostic fragmentation pathway for acetate esters is the loss of a neutral ketene (B1206846) molecule (CH2=C=O, 42 Da), resulting in a prominent peak corresponding to the parent phenol (B47542) (7-methoxyphenanthren-2-ol). whitman.edu Further fragmentation of the phenanthrene ring system can also occur, often involving the loss of acetylene (B1199291) (C2H2) or other small molecules, providing additional structural confirmation. researchgate.netmaynoothuniversity.ie

Table 5: Expected Key Ions in the Mass Spectrum of this compound

Ion m/z (Mass-to-Charge Ratio) Description
[M]+ 266.3 Molecular Ion
[M - 42]+ 224.3 Loss of ketene (CH2=C=O) from the acetate group
[M - 42 - 15]+ 209.3 Subsequent loss of a methyl radical (-CH3) from the methoxy group

| [M - 42 - 28]+ | 196.3 | Subsequent loss of carbon monoxide (-CO) |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes, and the resulting absorption spectrum serves as a unique molecular "fingerprint."

For a phenanthrene acetate such as this compound, the FTIR spectrum would reveal key absorptions corresponding to its core structural features: the acetate ester group, the methoxy group, and the polycyclic aromatic phenanthrene backbone. Analysis of the spectrum allows for the confirmation of these structural components.

Key research into the spectroscopic analysis of phenanthrene derivatives demonstrates that FTIR is effective in identifying metabolic changes or degradation, such as the appearance of new carboxyl groups. nih.gov For instance, the formation of a strong absorption band around 1734 cm⁻¹ is indicative of a C=O (carbonyl) stretch, a feature central to the acetate group in this compound. nih.gov Similarly, a very strong absorption band appearing at 1260 cm⁻¹ can be ascribed to the C-C stretching vibration within the carbonyl group. nih.gov

The expected characteristic absorption bands for this compound are detailed in the table below.

Interactive Table 1: Expected FTIR Absorption Bands for this compound

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretching 3100-3000 Medium-Weak
Methyl C-H (methoxy) Asymmetric & Symmetric Stretching 2960-2850 Medium
Carbonyl (Acetate) C=O Stretching ~1735-1750 Strong, Sharp
Aromatic C=C Ring Stretching 1600, 1580, 1500, 1450 Medium-Weak
Ester C-O Asymmetric & Symmetric Stretching 1300-1000 Strong
Methoxy C-O Stretching ~1250 (asymmetric), ~1040 (symmetric) Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. mu-varna.bg This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The technique is particularly useful for analyzing compounds containing chromophores—parts of a molecule that absorb light.

In this compound, the primary chromophore is the extended π-electron system of the phenanthrene rings. The methoxy (-OCH₃) and acetate (-OCOCH₃) groups act as auxochromes, which are substituents on the chromophore that can modify the wavelength and intensity of the absorption maxima (λmax). These modifications provide valuable information about the molecular structure.

The UV-Vis spectrum of a phenanthrene derivative is typically characterized by multiple absorption bands corresponding to π-π* electronic transitions within the aromatic system. Studies on the biodegradation of phenanthrene have identified weak absorptions at 334 nm and 349 nm, which were assigned to n-π* transitions of a carbonyl (C=O) group introduced during metabolism. nih.gov While the acetate group in this compound also contains a carbonyl, its n-π* transition is often weak and may be obscured by the much stronger π-π* transitions of the aromatic rings. The complex aromatic structure is expected to produce several strong absorption bands in the UV region.

Interactive Table 2: Expected UV-Vis Absorption Bands for this compound

Chromophore/Transition Wavelength Range (λmax) Transition Type
Phenanthrene Ring System ~250-300 nm π → π*
Phenanthrene Ring System ~300-380 nm π → π*

Quantitative Analytical Methods for Phenanthrene Derivatives in Complex Matrices (e.g., TLC-Image Analysis)

Quantifying specific compounds within complex mixtures, such as natural product extracts, requires robust and sensitive analytical methods. While techniques like HPLC are common, Thin-Layer Chromatography (TLC) combined with image analysis offers a simple, cost-effective, and efficient alternative for the quantitative analysis of phenanthrene derivatives. nu.ac.th

TLC-image analysis involves the following steps:

Chromatography : A known volume of the sample extract and a series of standard solutions of the target compound (e.g., this compound) are spotted onto a TLC plate. The plate is then developed in a suitable solvent system to separate the components.

Image Acquisition : After development, the TLC plate is dried, and the separated spots are visualized (e.g., under UV light if the compound is fluorescent or UV-active). A high-resolution digital image of the plate is captured under controlled lighting conditions.

Data Processing : Specialized software is used to analyze the digital image. The software measures the intensity and area of each spot, converting this data into a numerical value (e.g., peak area or volume).

Quantification : A calibration curve is constructed by plotting the spot intensity/area of the standards against their known concentrations. The concentration of the target compound in the sample is then determined by interpolating its measured spot intensity/area on the calibration curve.

This method has been successfully applied to the quantitative analysis of phenanthrenes from Eulophia species, demonstrating its utility for complex matrices found in medicinal plants. nu.ac.th The technique is particularly advantageous for rapid screening and quality control where numerous samples need to be analyzed. Bio-guided fractionation of plant extracts often relies on TLC and UV analysis to pool fractions containing target compounds like phenanthrene derivatives. asm.org

Theoretical and Computational Chemistry Studies of Phenanthrene Acetates

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic structure of phenanthrene (B1679779) derivatives, providing a basis for predicting their reactivity and stability.

High-level quantum mechanical calculations have shown that the arrangement of fused rings in phenanthrene results in greater stability compared to its linear isomer, anthracene. This stability is rooted in the energy of the π-electron density. Even simplified models like Hückel molecular orbital calculations can predict this enhanced stability.

The introduction of substituents, such as a methoxy (B1213986) and an acetate (B1210297) group on the phenanthrene core, significantly influences its electronic properties. These functional groups can alter the distribution of electron density, which in turn affects the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For instance, studies on halogenated phenanthrene derivatives have shown that substitutions can reduce the HOMO-LUMO gap, thereby modifying the molecule's electronic behavior.

Table 1: Predicted Electronic Properties of Substituted Phenanthrenes from Computational Studies

Property Unsubstituted Phenanthrene Halogenated Phenanthrenes General Effect of Methoxy Group General Effect of Acetate Group
HOMO-LUMO Gap (eV) ~4.5 - 5.0 Generally reduced Tends to decrease Can either increase or decrease depending on position
Electron Density Evenly distributed Perturbed by halogen Increased on the ring Can withdraw or donate electron density
Reactivity Moderately reactive Increased reactivity Increased towards electrophiles Modulated reactivity

| Dipole Moment (Debye) | ~0 | Non-zero | Increased | Increased |

Note: The values and effects presented are generalized from various computational studies on substituted phenanthrene derivatives and are intended to be illustrative.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a small molecule (ligand) and a protein (target).

Studies on phenanthrene derivatives have demonstrated their potential to interact with various biological targets. For example, molecular docking studies have been performed on cytotoxic phenanthrene derivatives to evaluate their binding affinity and intermolecular interactions with cancer-related proteins. nih.gov These studies often reveal key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. The binding affinity is typically quantified by a docking score or binding free energy, with more negative values indicating a stronger interaction.

In one such study, phenanthrene derivatives were docked against several vital cancer targets, and the binding energies were calculated. nih.gov The results indicated that these compounds could establish stable bindings with the target proteins, with binding energies ranging from -8.3 to -11.1 kcal/mol for some derivatives. nih.gov

Table 2: Examples of Molecular Docking Studies on Phenanthrene Derivatives

Phenanthrene Derivative Protein Target PDB ID Binding Affinity (kcal/mol) Key Interacting Residues
Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate B-Raf proto-oncogene serine/threonine-protein kinase 3C4C -9.8 VAL 471, PHE 583, LYS 483
Methyl 8-methyldibenzo[a,c]phenazine-3-carboxylate B-Raf proto-oncogene serine/threonine-protein kinase 3C4C -11.1 ASP 594, TRP 531

Source: Data compiled from molecular docking studies on various phenanthrene derivatives. nih.govnih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction. By simulating the movements of atoms over time, MD can reveal the stability of the docked pose, the flexibility of the protein and ligand, and the role of solvent molecules in the binding process. While specific MD simulation studies on "Acetic acid;7-methoxyphenanthren-2-ol" are not prevalent, the general methodology is widely applied to understand the conformational changes and energy landscapes of protein-ligand complexes.

In Silico Prediction of Biological Activity and ADME Properties (excluding direct clinical applications)

In silico methods are extensively used to predict the biological activities and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of compounds early in the drug discovery process. These predictions help in prioritizing compounds for further experimental testing.

For phenanthrene derivatives, computational models can predict a wide range of biological activities. For instance, some phenanthrene compounds have been investigated as potential inhibitors of enzymes like butyrylcholinesterase, with in silico studies helping to elucidate their mechanism of action. nih.gov

ADME properties are crucial for determining the druglikeness of a compound. Various computational tools and models are available to predict these properties based on the molecular structure. Key parameters include molecular weight, lipophilicity (logP), aqueous solubility (logS), number of hydrogen bond donors and acceptors, and polar surface area. These parameters are often evaluated against established guidelines like Lipinski's Rule of Five to assess the potential for oral bioavailability.

A study on phenanthrenes isolated from Bletilla striata included in silico ADME predictions. nih.gov The results showed that these compounds generally had acceptable properties in terms of absorption, polar surface area, and the number of hydrogen bond donors and acceptors, suggesting good potential for oral bioavailability. nih.gov

Table 3: Predicted ADME Properties for a Representative Phenanthrene Derivative

ADME Property Predicted Value/Range Significance
Molecular Weight ( g/mol ) < 500 Adherence to Lipinski's Rule of Five
LogP (Octanol-water partition coefficient) < 5 Adherence to Lipinski's Rule of Five
Hydrogen Bond Donors < 5 Adherence to Lipinski's Rule of Five
Hydrogen Bond Acceptors < 10 Adherence to Lipinski's Rule of Five
Polar Surface Area (Ų) 20-130 Influences membrane permeability
Aqueous Solubility (logS) -4 to 0.5 Affects absorption and distribution

| Blood-Brain Barrier Permeability | Variable | Important for CNS-acting compounds |

Note: These are generalized desirable ranges for drug-like compounds and specific predictions would be required for "this compound".

Cheminformatics Approaches for Compound Library Design and Structural Diversity Assessment

Cheminformatics plays a vital role in the design and analysis of compound libraries for high-throughput screening. These approaches use computational methods to ensure the structural diversity of a library, which increases the chances of finding novel bioactive compounds.

For a class of compounds like phenanthrene acetates, cheminformatics tools can be used to design a library of analogs with diverse substitution patterns. This involves enumerating possible derivatives and then using computational filters to select for compounds with desirable physicochemical properties and structural features. Techniques such as clustering and scaffold analysis are employed to assess the diversity of the designed library and compare it to existing compound collections. broadinstitute.org

The design of a focused library of phenanthrene derivatives would involve selecting a variety of substituents at different positions on the phenanthrene core to explore the structure-activity relationship (SAR). For "this compound," a library could be designed by varying the nature of the ester group, the position and type of the ether group, and by introducing other substituents on the aromatic rings.

Structural diversity assessment involves quantifying the variety of chemical structures within a set of compounds. This can be done using various molecular descriptors and fingerprinting methods. By analyzing the chemical space covered by a library of phenanthrene acetates, researchers can identify areas that are underexplored and design new compounds to fill these gaps. This systematic approach to library design, guided by cheminformatics, is crucial for the efficient discovery of new molecules with interesting properties. broadinstitute.org

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Strategies for Complex Phenanthrene (B1679779) Architectures

The synthesis of phenanthrenes, forming the core of compounds like 7-methoxyphenanthren-2-ol acetate (B1210297), is continuously evolving. Classic methods such as the Bardhan–Sengupta phenanthrene synthesis provide a foundational approach. wikipedia.org However, the demand for more efficient and versatile methods has spurred the development of novel strategies. Modern approaches focus on creating complex, sterically hindered, and functionalized phenanthrene skeletons. researchgate.net

Recent advancements include palladium-catalyzed benzannulation with o-bromobenzyl alcohols, which allows for the formation of multiple carbon-carbon bonds in a single operation. acs.org Another innovative method involves an aromatization-assisted ring-closing metathesis (RCM), which provides an efficient pathway to a diverse array of functionalized phenanthrenes and hydroxyphenanthrenes. acs.org This strategy is particularly notable for its ability to construct the terminal phenanthrene ring sequentially, enabling access to challenging derivatives. acs.org Researchers are also exploring gas-phase synthesis via radical-radical reactions to understand the formation of phenanthrenes in high-temperature environments, which could inspire new synthetic routes. nih.gov

Future work will likely focus on expanding the library of phenanthrene architectures through methods like:

One-Pot, Multi-Component Reactions: Simplifying synthetic sequences to improve efficiency and reduce waste. nih.gov

Homolytic Aromatic Substitution: Offering efficient and regioselective synthesis of complex polyaromatic compounds. soton.ac.uk

"Shotgun" Synthesis: A highly efficient approach for producing diverse structures, contrasting with more tedious iterative methods. researchgate.net

Synthetic StrategyKey FeaturesPotential Application for Phenanthrene Acetates
Aromatization-Assisted RCM Involves vinylation, Barbier allylation, and one-pot RCM/dehydration or RCM/tautomerism. acs.orgRapid access to diverse functionalized phenanthrene precursors for acetate synthesis. acs.org
Palladium-Catalyzed Benzannulation Utilizes o-bromobenzyl alcohols for multiple C-C bond formations. acs.orgEfficient construction of the core phenanthrene ring system with various substituents.
Radical-Radical Ring Expansion Gas-phase reaction of radicals (e.g., methyl and fluorenyl) to expand five-membered rings into the phenanthrene core. nih.govProvides insight into unconventional synthesis pathways and PAH mass growth. nih.gov
Homolytic Aromatic Substitution Employs radical cyclization for regioselective synthesis. soton.ac.ukControl over the stereochemical outcome for creating specific isomers of phenanthrene derivatives. soton.ac.uk

A significant frontier in phenanthrene chemistry is the development of methods for catalytic asymmetric synthesis, which is crucial for producing enantiopure chiral molecules. nih.gov While much of the research has focused on the synthesis of chiral phosphanes and other molecules, the principles are directly applicable to creating chiral phenanthrene acetates. nih.gov Asymmetric catalysis offers a more efficient alternative to traditional methods like resolution or the use of stoichiometric chiral auxiliaries. nih.gov

The field encompasses several powerful methodologies:

Transition-Metal Catalysis: Utilizes transition metals combined with chiral ligands (e.g., phosphines, N-heterocyclic carbenes) to control stereochemistry with high precision. nih.gov

Organocatalysis: Employs small, metal-free chiral organic molecules as catalysts, offering a sustainable and versatile toolkit for enantioselective transformations. chiralpedia.comepa.gov

Biocatalysis: Leverages enzymes, nature's catalysts, to achieve exquisite selectivity under mild conditions. nih.gov

Photoredox Catalysis: Uses light as an energy source to drive enantioselective reactions, including novel enantioconvergent amidations of racemic alkyl electrophiles via a photoinduced copper catalyst system. nih.gov

Future research will aim to design specific catalytic systems for the asymmetric synthesis of phenanthrene acetates, potentially leading to the discovery of stereoisomers with unique biological activities. The development of robust catalysts that can operate under mild and environmentally friendly conditions is a key objective. chiralpedia.com

Discovery of Unexplored Biological Targets and Pathways for Phenanthrene Acetates

Phenanthrenes, as a class, exhibit a wide range of pharmacological activities, including antiproliferative, anti-inflammatory, and antimicrobial properties. mdpi.com While the specific biological targets of Acetic acid;7-methoxyphenanthren-2-ol are not yet fully elucidated, research on related structures provides a roadmap for future investigations. For instance, derivatives of similar alkaloids like tryptanthrin (B1681603) have been shown to possess potent antimicrobial and antitumor activity by inhibiting the cell cycle. nih.gov

Future research will focus on identifying the specific molecular targets and signaling pathways modulated by phenanthrene acetates. Key areas of exploration include:

Antiproliferative Mechanisms: Studies on unique phenanthrenes from natural sources, such as Juncus ensifolius, have identified compounds with significant activity against various human cancer cell lines. mdpi.com Some derivatives induce apoptosis and arrest the cell cycle in the G2/M phase. nih.gov Future work will use techniques like molecular docking to identify protein targets and unravel these mechanisms. mdpi.com

Anti-inflammatory Activity: Related naphthalene (B1677914) derivatives have shown significant anti-inflammatory effects by inhibiting the activation of neutrophils. researchgate.net Investigating the impact of phenanthrene acetates on inflammatory pathways, such as those involving platelet-activating factor (PAF), is a promising avenue. mdpi.com

Enzyme Inhibition: Many biologically active molecules function by inhibiting specific enzymes. Screening phenanthrene acetates against panels of enzymes, such as kinases or proteases involved in disease, could reveal novel therapeutic leads.

The structural similarity of the phenanthrene core to steroids suggests that these compounds could interact with nuclear receptors or other components of the endocrine system, an area ripe for investigation. wikipedia.org

Integration of Omics Technologies for Comprehensive Biotransformation Studies

Understanding how phenanthrene acetates are metabolized and transformed by organisms is crucial for evaluating their bioactivity and environmental fate. Omics technologies—including genomics, transcriptomics, proteomics, and metabolomics—offer a powerful, system-wide approach to decipher these complex processes. researchgate.net

Currently, omics-based studies are heavily utilized in the context of environmental bioremediation to understand how microorganisms degrade polycyclic aromatic hydrocarbons (PAHs) like phenanthrene. nih.govfrontiersin.org These studies have identified key catabolic genes, metabolic machinery, and complex regulatory networks involved in PAH degradation. nih.govmdpi.com For example, proteomics has been used to identify up-regulated proteins in PAH catabolism in Pseudomonas species, revealing how the presence of one PAH (naphthalene) can enhance the biodegradation of another (phenanthrene). frontiersin.org

Future applications of omics technologies for phenanthrene acetates will involve:

Identifying Metabolic Pathways: Using metabolomics to track the transformation of the parent compound into various metabolites in plants, microorganisms, or animal models. mdpi.com This can reveal pathways such as oxidation, conjugation, and compartmentalization. researchgate.net

Uncovering Genetic and Protein-Level Responses: Employing transcriptomics and proteomics to see how cells or organisms respond to exposure to phenanthrene acetates, identifying the specific genes and proteins (like cytochrome P450s and transferases) involved in their detoxification. researchgate.net

These integrative approaches will provide a holistic understanding of the compound's journey through a biological system, from absorption and distribution to metabolism and excretion. nih.govresearchgate.net

Omics TechnologyApplication in Phenanthrene ResearchFuture Direction for Phenanthrene Acetates
Metagenomics Characterizes the genetic potential of microbial communities to degrade PAHs. mdpi.comIdentifying novel enzymes from environmental samples capable of transforming phenanthrene acetates.
Transcriptomics Reveals gene expression changes in organisms exposed to phenanthrenes. nih.govDetermining the specific cellular pathways affected by phenanthrene acetate exposure in target tissues.
Proteomics Identifies differentially expressed proteins involved in PAH catabolism and transport. frontiersin.orgPinpointing the key enzymes (e.g., CYPs, GSTs) responsible for the metabolism of phenanthrene acetates. researchgate.net
Metabolomics Identifies the byproducts and intermediates of phenanthrene biotransformation. researchgate.netmdpi.comMapping the complete metabolic fate of this compound in vivo.

Exploration of Sustainable and Green Chemistry Approaches for Phenanthrene Acetate Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic processes to minimize environmental impact. paperpublications.org This involves designing products and processes that reduce or eliminate the use and generation of hazardous substances. Future synthesis of phenanthrene acetates will undoubtedly be guided by these principles.

Key green chemistry strategies applicable to phenanthrene acetate synthesis include:

Use of Greener Solvents: Replacing traditional, volatile organic solvents with more environmentally benign alternatives like water or supercritical CO2. paperpublications.org

Energy Efficiency: Employing methods that operate at ambient temperature and pressure, or using energy sources like microwaves to reduce reaction times and energy consumption. paperpublications.org

Catalysis: Favoring catalytic reagents over stoichiometric ones to minimize waste. The development of recoverable and reusable catalysts is a major goal. paperpublications.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Asymmetric catalytic reactions are often highly atom-economical. nih.gov

For example, classic phenanthrene synthesis often involves harsh reagents like diphosphorus (B173284) pentoxide and dehydrogenation steps using selenium, which produces toxic H₂Se. wikipedia.org Future research will focus on replacing such hazardous steps with cleaner, catalytically driven processes. The ultimate goal is to develop synthetic schemes that are not only efficient and versatile but also inherently safer and more sustainable.

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